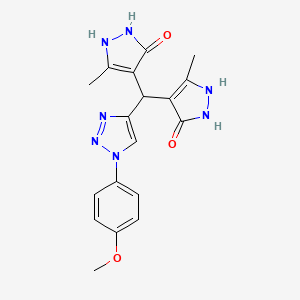
Antifungal agent 14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal agent 14 is a synthetic compound known for its broad-spectrum antifungal activity. It exhibits excellent minimum inhibitory concentration values against various fungal strains, making it a potent candidate for treating fungal infections . The compound’s molecular formula is C18H19N7O3, and it has a molecular weight of 381.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Antifungal agent 14 is synthesized through a multi-step chemical process involving the formation of 1,2,3-triazole-appended bis-pyrazoles. . The reaction conditions typically involve the use of copper sulfate and sodium ascorbate as catalysts, with the reaction carried out in a solvent such as dimethyl sulfoxide at room temperature.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. The key steps include the preparation of intermediates, purification through recrystallization or chromatography, and final product isolation. The process is optimized for yield and purity, ensuring that the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions: Antifungal agent 14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered antifungal properties.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions include various triazole and pyrazole derivatives, each with unique antifungal properties. These derivatives are evaluated for their efficacy and safety in treating fungal infections .
Scientific Research Applications
Antifungal agent 14 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of triazole and pyrazole derivatives.
Biology: The compound is used to investigate the mechanisms of fungal resistance and the development of new antifungal therapies.
Mechanism of Action
Antifungal agent 14 exerts its effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. The compound targets the enzyme lanosterol 14α-demethylase, disrupting the ergosterol biosynthesis pathway. This leads to increased membrane permeability, leakage of essential cell contents, and ultimately, cell death . The molecular targets and pathways involved in this mechanism are critical for the compound’s antifungal activity.
Comparison with Similar Compounds
Fluconazole: A widely used azole antifungal that also inhibits ergosterol synthesis.
Itraconazole: Another azole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Voriconazole: A triazole antifungal with broad-spectrum activity and enhanced efficacy against certain resistant strains.
Uniqueness of Antifungal Agent 14: this compound stands out due to its unique triazole-pyrazole structure, which provides enhanced binding affinity to the target enzyme and improved antifungal activity. Its broad-spectrum efficacy and excellent minimum inhibitory concentration values make it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C18H19N7O3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-[[1-(4-methoxyphenyl)triazol-4-yl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C18H19N7O3/c1-9-14(17(26)22-19-9)16(15-10(2)20-23-18(15)27)13-8-25(24-21-13)11-4-6-12(28-3)7-5-11/h4-8,16H,1-3H3,(H2,19,22,26)(H2,20,23,27) |
InChI Key |
NVYGSNIMGOMWQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CN(N=N2)C3=CC=C(C=C3)OC)C4=C(NNC4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


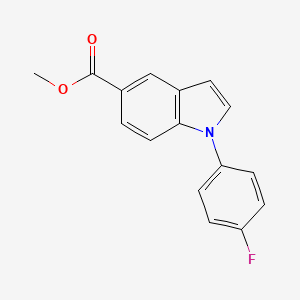
![2-[3-(Ethylamino)oxetan-3-yl]ethanol](/img/structure/B13919921.png)
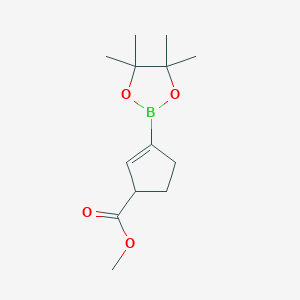
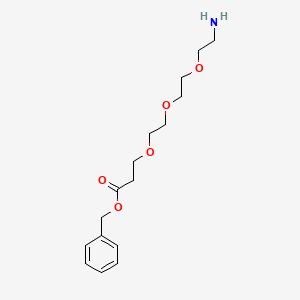
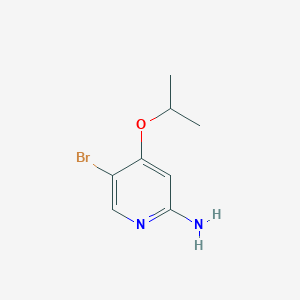

![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B13919951.png)


![[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide](/img/structure/B13919968.png)
![3-(5,7-Diethyl-2-methyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid](/img/structure/B13919970.png)
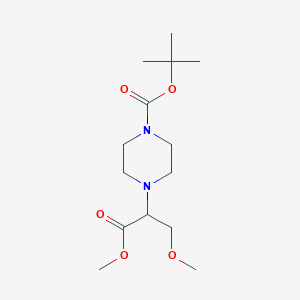
![7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13919976.png)
![(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13919979.png)
